REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[CH2:9](OC(OCC)OCC)C>>[N:1]1[N:2]=[CH:9][N:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=12
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1
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Name
|
|
Quantity
|
50.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours with nitrogen flowing over the top of the air condenser
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
the low boiling solvents (75-80° C.) were removed from the system
|
Type
|
TEMPERATURE
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Details
|
Heating
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a dark residue
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on SiO2 eluting with a gradient of 6% NH4OH in MeOH/ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N=CN2C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |